molecular formula C14H13NO5 B1603228 Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate CAS No. 565471-90-1

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

Cat. No. B1603228
M. Wt: 275.26 g/mol
InChI Key: IFVZJAWLFZULFV-UHFFFAOYSA-N
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Description

“Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is a chemical compound with the IUPAC name methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate . It has a molecular weight of 219.2 and its InChI Code is 1S/C11H9NO4/c1-16-9(13)6-12-10(14)7-4-2-3-5-8(7)11(12)15/h2-5H,6H2,1H3 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is characterized by an acrylate C=C double bond that is not parallel to the adjacent carbonyl group, and an s-trans configuration is also observed .


Physical And Chemical Properties Analysis

“Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate” is a solid at room temperature . It has a molecular weight of 219.2 . The compound should be stored in an inert atmosphere at room temperature .

Safety And Hazards

The compound is associated with the GHS06 and GHS09 pictograms, indicating that it is toxic if swallowed (H301) and very toxic to aquatic life with long-lasting effects (H410) . Precautionary measures include avoiding release to the environment (P273), and if swallowed, immediately calling a poison center or doctor (P301+P310). If in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

properties

IUPAC Name

methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVZJAWLFZULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621136
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

CAS RN

565471-90-1
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-tetrahydropyrrolyl-2-butenoate (29.0 g, 171.3 mmol) and N-(bromomethyl)phthalimide (43 g, 179.91 mmol) were dissolved in 250 ml of dimethylformamide, and the resulting mixture was then stirred at room temperature for 16 hours under a nitrogen atmosphere. After checking completion of the reaction with TLC, 1N HCl and water were added into the reaction mixture. The produced solid was filtered under a reduced pressure while washing with hexane and then recrystallized in 100% ethanol, thereby to obtain the desired product (32.26 g, 68%).
Name
Methyl 3-tetrahydropyrrolyl-2-butenoate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

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